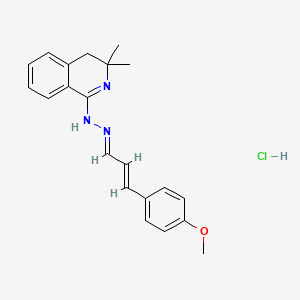

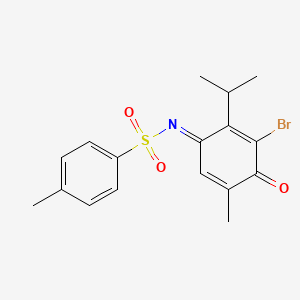

![molecular formula C19H22N2O5S B5759108 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5759108.png)

2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in the heart. It is widely used in scientific research to investigate the role of this current in cardiac electrophysiology and arrhythmogenesis.

Wirkmechanismus

2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide selectively blocks the rapid component of IKr by binding to the channel pore and inhibiting potassium ion flux. This leads to prolongation of the action potential duration and QT interval on the electrocardiogram, which can increase the risk of arrhythmias.

Biochemical and physiological effects:

In addition to its effects on cardiac electrophysiology, 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have off-target effects on other ion channels and transporters, such as the Na+/Ca2+ exchanger and the L-type calcium channel. These effects can contribute to changes in intracellular calcium handling and contractility. 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has also been shown to inhibit the growth of various cancer cell lines, possibly through effects on potassium channels.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in electrophysiological experiments is its selectivity for IKr, which allows for specific investigation of this current. However, 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have off-target effects on other ion channels and transporters, which can complicate interpretation of results. Additionally, 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has a relatively slow onset and offset of action, which can limit its usefulness in certain experimental paradigms.

Zukünftige Richtungen

Future research using 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could focus on investigating the effects of hERG mutations on drug binding and channel function, as well as the development of novel drugs that target IKr with greater selectivity and potency. Additionally, further investigation of the off-target effects of 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide on other ion channels and transporters could lead to a better understanding of its physiological and pathological effects.

Synthesemethoden

2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide can be synthesized by reacting 3-(4-morpholinylsulfonyl)aniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is commonly used in electrophysiological experiments to study the role of IKr in cardiac repolarization. It has been used to investigate the effects of mutations in the human ether-a-go-go-related gene (hERG), which encodes the channel responsible for IKr, on channel function and drug binding. 2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has also been used to study the effects of various drugs and toxins on IKr, as well as the mechanisms underlying drug-induced long QT syndrome.

Eigenschaften

IUPAC Name |

2-ethoxy-N-(3-morpholin-4-ylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-2-26-18-9-4-3-8-17(18)19(22)20-15-6-5-7-16(14-15)27(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBSRWDXJBMIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)

![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)

![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)

![ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B5759074.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5759111.png)

![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)

![ethyl (2-{[(3-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5759120.png)